molecular formula C10H13Cl9 B3344696 1,2,3,4,5,6,7,8,9-Nonachlorodecane CAS No. 890302-90-6

1,2,3,4,5,6,7,8,9-Nonachlorodecane

Cat. No. B3344696
CAS RN: 890302-90-6
M. Wt: 452.3 g/mol
InChI Key: RVVJGZMAABNALD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

1,2,3,4,5,6,7,8,9-Nonachlorodecane has a molecular formula of C10H13Cl9 and a molecular weight of 452.3 g/mol. Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Azabicyclo Chemistry

  • Study : "Azabicyclo chemistry—V" investigated the silver nitrate catalyzed solvolysis of N-chloro-N-methyl-2-cyclohexene-1-ethanamine, leading to the formation of several products including 1-methyl-7(a)-methoxy-cis-octahydroindole. This research contributes to the understanding of azabicyclo chemistry and its potential applications (Mokotoff & Sprecher, 1974).

Synthesis of Heptachloro-7-(Dihalomethyl)naphthalenes

  • Study : "Synthesis and dynamic NMR studies of heptachloro-7-(dihalomethyl)naphthalenes" explored the photochlorination of nonachloro-3-(chloromethyl)-1,4-dihydronaphthalene, yielding products like heptachloro-7-(dichloromethyl)naphthalene. This research provides insights into the synthesis and properties of these chlorinated compounds (Garcia et al., 1995).

Spirocyclopropane Derivatives for Steel Protection

  • Study : "Inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl" examined the effectiveness of certain spirocyclopropane derivatives in inhibiting corrosion of mild steel in acidic environments. The study highlights the potential application of these compounds in industrial settings (Chafiq et al., 2020).

Molecular Tweezers with Carboxylic Acids

  • Study : "Complexation of nucleotide bases by molecular tweezers with active site carboxylic acids" investigated how molecular tweezers with carboxylic acid sites interact with nucleotide bases. This study is significant for understanding molecular interactions and potential applications in biochemistry (Zimmerman et al., 1991).

Novel Thionaphtoquinone Dyes

  • Study : "Synthesis and Spectral Properties of Novel Thionaphtoquinone Dyes" focused on the reaction of 2,3-Dichloro-1,4-naphtoquinone with various compounds, leading to the creation of novel dyes. This research has implications for the development of new dyes and pigments (Sayil & Ibiş, 2010).

properties

IUPAC Name

1,2,3,4,5,6,7,8,9-nonachlorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl9/c1-3(12)5(14)7(16)9(18)10(19)8(17)6(15)4(13)2-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJGZMAABNALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(C(C(C(CCl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872686
Record name 1,2,3,4,5,6,7,8,9-Nonachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6,7,8,9-Nonachlorodecane

CAS RN

890302-90-6
Record name 1,2,3,4,5,6,7,8,9-Nonachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 2
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 3
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 4
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 5
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 6
1,2,3,4,5,6,7,8,9-Nonachlorodecane

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